Z-Ala-ile-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is often used as a building block in peptide synthesis due to its stability and ability to form well-defined structures . The presence of the benzyloxycarbonyl (Z) group at the N-terminus provides protection during synthesis, making it a valuable intermediate in the production of more complex peptides .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-ile-OH typically involves the following steps:

Protection of the Amino Group: The amino group of alanine is protected using the benzyloxycarbonyl (Z) group.

Coupling Reaction: The protected alanine is then coupled with isoleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired dipeptide.

Industrial Production Methods: In industrial settings, solid-phase peptide synthesis (SPPS) is commonly employed. This method involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids. The use of automated peptide synthesizers allows for efficient and scalable production of peptides, including this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the isoleucine residue, leading to the formation of hydroxy derivatives.

Reduction: Reduction reactions can be employed to modify the benzyloxycarbonyl group, converting it into a more reactive intermediate.

Substitution: The compound can participate in substitution reactions, where the benzyloxycarbonyl group is replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic reagents like amines or thiols in the presence of a base.

Major Products:

Oxidation: Hydroxy derivatives of this compound.

Reduction: Deprotected dipeptide or modified intermediates.

Substitution: Functionalized dipeptides with new side chains.

科学研究应用

Peptide Synthesis

Z-Ala-Ile-OH serves as a crucial building block in peptide synthesis. Its structure allows for the formation of specific sequences that are essential for studying protein interactions and functions. The Z-protection group enhances stability during synthesis, making it easier to manipulate in laboratory settings. This compound aids in the development of complex peptides that can mimic biological processes or serve as therapeutic agents .

Drug Development

In drug development, this compound is utilized in the design of peptide-based therapeutics. Its ability to target specific biological pathways can lead to more effective treatments with reduced side effects. Research indicates that dipeptides like this compound can enhance the bioavailability and efficacy of drugs by improving their pharmacokinetic profiles .

Case Study:

A recent study demonstrated how this compound was incorporated into a peptide sequence aimed at inhibiting a particular enzyme involved in cancer progression. The modified peptide showed improved binding affinity and specificity compared to its unmodified counterparts, highlighting the potential of this compound in therapeutic applications .

Biotechnology

This compound finds applications in biotechnology, particularly in the development of biosensors and bioconjugates. Its use enhances the sensitivity and specificity of detection methods, which is critical for diagnostic applications. The compound's ability to form stable structures facilitates its integration into biosensor platforms .

Table: Applications in Biotechnology

| Application | Description |

|---|---|

| Biosensors | Used to create sensitive detection systems for biomolecules |

| Bioconjugates | Enhances binding properties of molecules for targeted delivery |

Research on Protein Folding

This compound plays a significant role in studies related to protein folding and stability. Misfolded proteins are implicated in various diseases, including neurodegenerative disorders such as Alzheimer's disease. By utilizing this compound, researchers can better understand the mechanisms behind protein misfolding and explore potential therapeutic interventions .

Case Study:

In a study examining the self-assembly of peptides into microstructures, this compound was shown to form hollow microtubes with orthorhombic symmetry upon evaporation on glass surfaces. This finding provides insights into the correlation between peptide structure and function, which is crucial for understanding protein folding dynamics .

Cosmetic Formulations

The cosmetic industry has also recognized the potential benefits of this compound. Its properties are being explored for use in anti-aging products due to its ability to promote skin hydration and elasticity. The compound's role as a stabilizing agent in formulations enhances product efficacy .

作用机制

The mechanism of action of Z-Ala-ile-OH involves its ability to form stable peptide bonds and interact with other molecules through hydrogen bonding and hydrophobic interactions. The benzyloxycarbonyl group provides protection during synthesis, allowing for selective reactions at specific sites. The dipeptide can self-assemble into well-defined structures, which can be utilized in various applications .

相似化合物的比较

N-benzyloxycarbonyl-L-alanyl-L-alanine (Z-Ala-Ala-OH): Similar in structure but with two alanine residues.

N-benzyloxycarbonyl-L-isoleucyl-L-isoleucine (Z-Ile-Ile-OH): Composed of two isoleucine residues.

N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH): Contains two phenylalanine residues and is known for its aromatic interactions.

Uniqueness of Z-Ala-ile-OH: this compound is unique due to the combination of alanine and isoleucine, which provides a balance of hydrophobic and hydrophilic properties. This allows for versatile interactions and self-assembly behaviors, making it suitable for a wide range of applications .

生物活性

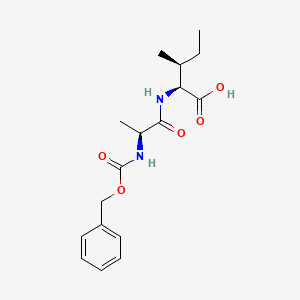

Z-Ala-Ile-OH, also known as N-(benzyloxycarbonyl)-L-alanylisoleucine, is a dipeptide that has garnered attention for its potential applications in biochemistry and materials science. This article explores its biological activity, synthesis, structural characteristics, and practical implications based on diverse research findings.

Synthesis and Structural Characterization

This compound is synthesized through standard peptide coupling methods, often involving the protection of the amino groups to prevent premature reactions. The benzyloxycarbonyl (Z) group serves as a protective moiety at the N-terminus, which facilitates the formation of the dipeptide without unwanted side reactions.

Key Structural Features:

- Molecular Structure : The dipeptide adopts an extended conformation, with specific torsion angles that align with preferred regions of the Ramachandran plot for proteins in β-strands. This structural arrangement is crucial for its self-assembly properties.

- Self-Assembly : Upon evaporation from aqueous solutions, this compound forms hollow microtubes with orthorhombic symmetry. This phenomenon has been studied using field emission scanning electron microscopy (FESEM), highlighting the compound's potential for microtechnological applications .

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its role as a building block in peptide synthesis and its interactions at the molecular level.

1. Antimicrobial Properties

Research has indicated that dipeptides like this compound exhibit antimicrobial activity. The presence of isoleucine contributes to this effect, as branched-chain amino acids are known to disrupt bacterial cell membranes, leading to cell lysis .

2. Cytotoxicity

Studies have shown that this compound can influence cell viability in certain cancer cell lines. The cytotoxic effects are attributed to the compound's ability to induce apoptosis through mitochondrial pathways. This property makes it a candidate for further exploration in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound, providing insights into its potential applications:

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for Z-Ala-Ile-OH, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods using carbodiimide coupling agents (e.g., DCC or EDC) with Z-group protection for the amine terminus. Critical parameters include solvent choice (e.g., DMF or DCM), temperature (0–25°C), and deprotection steps (e.g., TFA for Boc groups). Yield optimization requires monitoring coupling efficiency via ninhydrin tests or HPLC. Purification via reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard. Reproducibility depends on strict anhydrous conditions and stoichiometric control .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key parameters should be reported?

- Methodological Answer :

- NMR : Report <sup>1</sup>H/<sup>13</sup>C chemical shifts (δ in ppm) in DMSO-d6 or CDCl3, focusing on amide protons (7.5–8.5 ppm) and chiral center splitting.

- HPLC-MS : Use ESI-MS for molecular ion confirmation ([M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and ≥95% purity via UV detection (220 nm).

- FT-IR : Validate carbonyl stretches (C=O at 1650–1750 cm<sup>−1</sup>) and amine protection (absence of N–H stretches at 3300 cm<sup>−1</sup>). Include retention times, column specifications, and calibration curves in supplementary data .

Q. How does this compound stability vary under physiological conditions, and what storage protocols are recommended?

- Methodological Answer : Stability studies should use accelerated degradation tests (40°C/75% RH for 4 weeks) and pH-dependent hydrolysis (e.g., PBS at pH 7.4 vs. gastric pH 1.2). Monitor decomposition via HPLC and quantify degradation products (e.g., free Ala-Ile). Store lyophilized peptides at −20°C under argon to prevent oxidation and hydrolysis. For in vitro assays, prepare fresh solutions in DMSO (<0.1% v/v) to avoid aggregation .

Advanced Research Questions

Q. What computational strategies can predict this compound interactions with target enzymes (e.g., proteases), and how are docking results validated experimentally?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures from the PDB (e.g., trypsin or chymotrypsin). Apply AMBER force fields for energy minimization and MD simulations (100 ns) to assess binding stability. Validate via SPR (KD measurements) or enzymatic inhibition assays (IC50). Cross-validate docking poses with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic stability (CYP450 interactions) or plasma protein binding. Use tiered assays:

- In vitro : Microsomal stability assays (e.g., human liver microsomes + NADPH) and plasma protein binding (ultrafiltration).

- In vivo : Pharmacokinetic profiling in rodents (IV/PO administration) with LC-MS/MS quantification. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to reconcile data. Adjust for species-specific differences (e.g., albumin binding affinity) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in cell-based assays?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation: Y=Bottom + (Top−Bottom)/(1+10<sup>(LogEC50−X)*HillSlope</sup>)). Report EC50, Hill coefficient, and R<sup>2</sup>. For heterogeneous data (e.g., outliers in triplicates), apply robust regression or Bayesian hierarchical models. Include replicates (n ≥ 3) and negative controls (e.g., Z-Ala-Ala-OH) to confirm specificity .

Q. How should researchers design studies to investigate this compound’s role in modulating peptide-protein interactions, ensuring reproducibility?

- Methodological Answer : Employ biophysical assays (ITC for ΔG/ΔH, SPR for kinetics) and structural biology (cryo-EM or X-ray crystallography). Use orthogonal techniques:

- Competitive ELISA : Compare binding affinity against scrambled peptides.

- NMR titration : Monitor chemical shift perturbations in <sup>15</sup>N-labeled proteins.

- Document buffer conditions (ionic strength, pH) and validate findings with knock-in/knockout cell models .

Q. Data Contradiction and Reproducibility Analysis

Q. What systematic approaches address conflicting reports on this compound’s bioactivity across cell lines?

- Methodological Answer : Conduct a meta-analysis following PRISMA guidelines:

- Search strategy : PubMed/Scopus keywords: "this compound" AND ("bioactivity" OR "cytotoxicity").

- Inclusion criteria : Peer-reviewed studies with EC50/IC50 data (n ≥ 3).

- Risk of bias : Assess via MINORS criteria for non-randomized studies.

- Sensitivity analysis : Stratify by cell type (e.g., cancer vs. primary), passage number, and assay duration. Use random-effects models to quantify heterogeneity (I<sup>2</sup> statistic) .

Q. Which validation protocols ensure reproducibility in this compound’s solid-phase synthesis across laboratories?

- Methodological Answer : Adopt a standardized SOP:

- Resin swelling : Pre-swell Fmoc-Ile-Wang resin in DCM (30 min).

- Coupling : HBTU/DIPEA (4:1 molar ratio), double couplings for >99% efficiency.

- Deprotection : 20% piperidine/DMF (2 × 5 min).

- QC : Mid-synthesis Kaiser tests and post-cleavage LC-MS. Share raw HPLC traces and MALDI-TOF spectra via open-access repositories (e.g., Zenodo) .

属性

CAS 编号 |

50903-75-8 |

|---|---|

分子式 |

C17H24N2O5 |

分子量 |

336.4 g/mol |

IUPAC 名称 |

3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |

InChI |

InChI=1S/C17H24N2O5/c1-4-11(2)14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22) |

InChI 键 |

RKKAECASDDATIR-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

规范 SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Key on ui other cas no. |

50903-75-8 |

序列 |

AX |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。